molecular formula C10H7BrFNO2 B1414195 Ethyl 4-bromo-3-cyano-2-fluorobenzoate CAS No. 1807076-79-4

Ethyl 4-bromo-3-cyano-2-fluorobenzoate

Cat. No.: B1414195
CAS No.: 1807076-79-4
M. Wt: 272.07 g/mol
InChI Key: XLYYJSZJFLAELK-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-cyano-2-fluorobenzoate is a substituted benzoate ester featuring a bromine atom at the para position (C4), a cyano group at the meta position (C3), and a fluorine atom at the ortho position (C2) relative to the ester functional group.

Properties

IUPAC Name

ethyl 4-bromo-3-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-4-8(11)7(5-13)9(6)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYYJSZJFLAELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the esterification of 4-bromo-3-cyano-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-cyano-2-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 4-bromo-3-cyano-2-fluoroaniline.

    Hydrolysis: Formation of 4-bromo-3-cyano-2-fluorobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-2-fluorobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential use in the development of pharmaceuticals due to its unique substituents.

    Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-2-fluorobenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like cyano and fluorine can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Biopharmacule Speciality Chemicals catalog lists several ethyl benzoate derivatives with substituents at the C3, C4, or C2 positions, enabling comparative analysis of structural and functional differences. Below is a detailed comparison:

Table 1: Substituent Effects on Ethyl Benzoate Derivatives

Compound Name Substituents (Position) Key Properties/Applications (Inferred)
Ethyl 4-fluorobenzoate F (C4) Lower steric hindrance; higher solubility in polar solvents due to electronegative F .
Ethyl 4-fluoro-3-nitrobenzoate F (C4), NO₂ (C3) Enhanced electrophilicity for nucleophilic substitution; potential use in explosives or dyes .
Ethyl 4-ethoxy-3-iodobenzoate OEt (C4), I (C3) Bulky iodine reduces reaction rates; ethoxy group may improve lipophilicity for drug delivery .
Ethyl 4-hydroxy-3-iodobenzoate OH (C4), I (C3) Polar hydroxyl group increases acidity; iodine offers radiolabeling potential .
Ethyl 4-bromo-3-cyano-2-fluorobenzoate Br (C4), CN (C3), F (C2) Unique combination : Bromine enhances leaving-group capacity; cyano group stabilizes intermediates via resonance; fluorine induces electron-deficient aromatic ring, favoring Suzuki couplings or SNAr reactions .

Key Findings from Substituent Analysis

Electronic Effects: The cyano group (CN) at C3 in the target compound withdraws electrons via resonance, activating the aromatic ring for electrophilic substitution at specific positions. This contrasts with ethyl 4-fluoro-3-nitrobenzoate, where the nitro group (NO₂) provides stronger electron withdrawal but reduces solubility . Bromine (Br) at C4 offers moderate leaving-group ability compared to iodine in ethyl 4-ethoxy-3-iodobenzoate, which is bulkier and less reactive in SN2 mechanisms .

Compounds with hydroxyl groups (e.g., ethyl 4-hydroxy-3-iodobenzoate) exhibit higher polarity, making them less suitable for lipid-based formulations compared to the target compound’s balance of lipophilic (Br, CN) and polar (F) groups .

Reactivity in Cross-Coupling Reactions :

  • The target compound’s bromine and fluorine substituents make it a candidate for palladium-catalyzed cross-couplings , whereas ethyl 4-cyclopropylbenzoate (cyclopropyl substituent) would favor strain-driven reactions like ring-opening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-bromo-3-cyano-2-fluorobenzoate
Reactant of Route 2
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Ethyl 4-bromo-3-cyano-2-fluorobenzoate

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